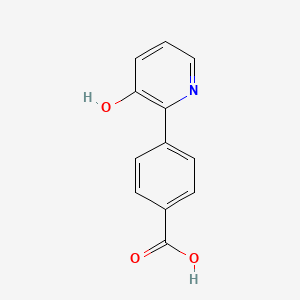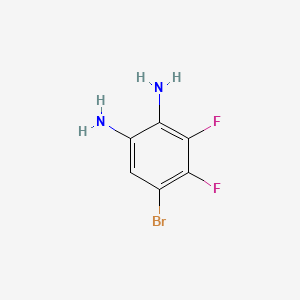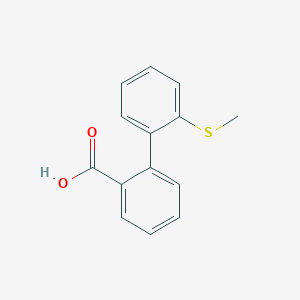
2-(2-Methylthiophenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylthiophenyl)benzoic acid is an organic compound with the molecular formula C14H12O2S . It is also known by the IUPAC name 2’- (methylsulfanyl) [1,1’-biphenyl]-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a carboxyl group (-COOH) attached to a biphenyl group, which is a molecule composed of two connected phenyl rings . One of the phenyl rings has a methylthio group (-SCH3) attached to it .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a study on the acidity of 2-substituted benzoic acids provides some insights . The study suggests that the acidity of ortho-substituted benzoic acids cannot be interpreted by a simple universal theory .Physical And Chemical Properties Analysis
This compound is a crystalline compound . It has a molecular weight of 244.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources .Applications De Recherche Scientifique
Photovoltaic Applications
2-(2-Methylthiophenyl)benzoic acid and its derivatives are explored in the field of photovoltaic devices, specifically in dye-sensitized solar cells. Research has shown that certain dyes containing methylthiophene or vinylene methylthiophene, which are structurally related to this compound, can be used in dye-sensitized nanocrystalline TiO2 solar cells. The study investigates the relationship between the structure of these dyes and their photophysical, electrochemical, and photovoltaic properties, indicating the potential of these compounds in solar-to-electricity conversion efficiency (Tian et al., 2010).
Coordination Chemistry and Biological Activity
Compounds structurally related to this compound have been studied for their coordination chemistry and biological activity. For instance, organotin derivatives with pyridylmethylthiobenzoic acid, a compound structurally similar to this compound, have been synthesized and examined. The research delves into the crystal structure of these compounds and their fungicidal activity, showcasing their potential in biological applications (Zhang et al., 2007).
Corrosion Inhibition
In the field of material science, derivatives of benzoic acid, akin to this compound, have been synthesized and evaluated for their role in corrosion inhibition. These compounds have demonstrated effectiveness in protecting materials like mild steel against corrosion, particularly in acidic environments. This opens up avenues for these compounds in industrial applications to enhance the longevity and durability of materials (Arrousse et al., 2021).
Mécanisme D'action
Target of Action
Benzoic acid derivatives, which this compound is a part of, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its physicochemical properties, formulation, route of administration, and patient-specific factors .
Result of Action
Benzoic acid derivatives are known to exert various biological effects, including antimicrobial, anti-inflammatory, and antioxidant activities .
Action Environment
The action, efficacy, and stability of 2-(2-Methylthiophenyl)benzoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-Methylthiophenyl)benzoic acid involves the introduction of a methylthiophene group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "2-Methylthiophene", "Sodium hydroxide", "Sodium hydride", "Dimethylformamide", "Chloroacetic acid", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "1. Dissolve 2-Methylthiophene in dry dimethylformamide.", "2. Add sodium hydride to the solution and stir for 30 minutes.", "3. Add chloroacetic acid to the solution and stir for 2 hours.", "4. Add benzoic acid to the solution and stir for 4 hours.", "5. Add hydrochloric acid to the solution to adjust the pH to 2.", "6. Filter the resulting solid and wash with ethanol.", "7. Dry the solid to obtain 2-(2-Methylthiophenyl)acetic acid.", "8. Dissolve 2-(2-Methylthiophenyl)acetic acid in ethanol.", "9. Add sodium hydroxide to the solution and stir for 2 hours.", "10. Acidify the solution with hydrochloric acid to obtain 2-(2-Methylthiophenyl)benzoic acid." ] } | |
| 186295-30-7 | |
Formule moléculaire |
C12H10O2S |
Poids moléculaire |
218.27 g/mol |
Nom IUPAC |
2-(2-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-9(6-7-15-8)10-4-2-3-5-11(10)12(13)14/h2-7H,1H3,(H,13,14) |
Clé InChI |
VVYSHUBEEYYGJK-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1C2=CC=CC=C2C(=O)O |
SMILES canonique |
CC1=C(C=CS1)C2=CC=CC=C2C(=O)O |
Synonymes |
2-(2-Methylthiophenyl)benzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)
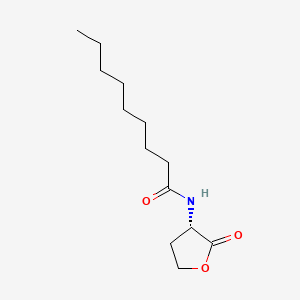
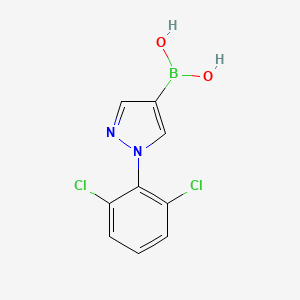
![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)
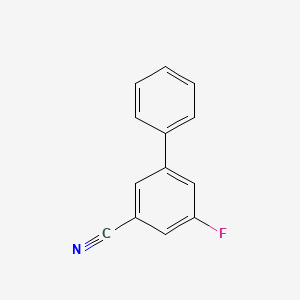
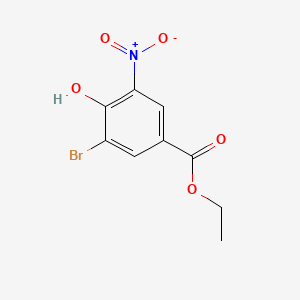
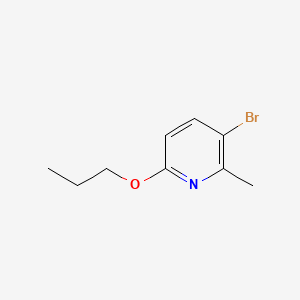

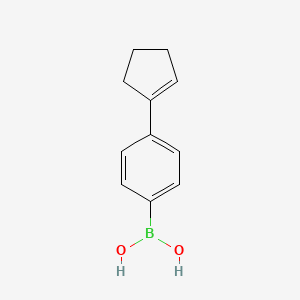
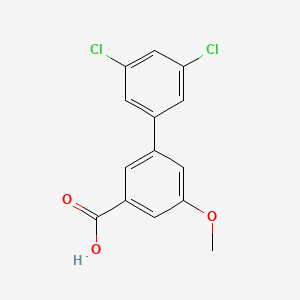
![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)

